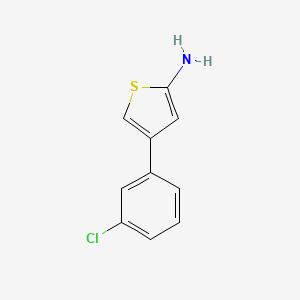
2-Amino-4-(3-chlorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-chlorophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position and a 3-chlorophenyl group at the fourth position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the chlorophenyl group could also influence the compound’s activity and target affinity.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
Based on the biological activities of similar compounds, it could potentially lead to changes in cell growth, inflammation, or microbial activity .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-chlorophenyl)thiophene can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-chlorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the thiophene ring.
Scientific Research Applications
2-Amino-4-(3-chlorophenyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
2-Amino-4-(3-chlorophenyl)thiophene can be compared with other thiophene derivatives, such as:
- 2-Amino-3-(3-chlorophenyl)thiophene
- 2-Amino-5-(3-chlorophenyl)thiophene
- 2-Amino-4-(4-chlorophenyl)thiophene
These compounds share similar structural features but differ in the position of the substituents on the thiophene ring. The unique substitution pattern of this compound may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-chlorophenyl)thiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBENWBHIGQOKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
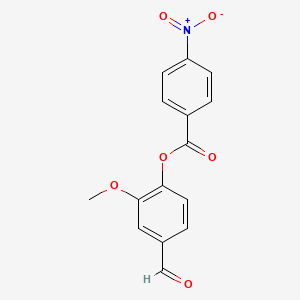
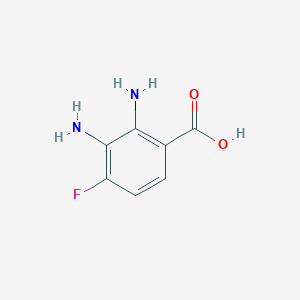

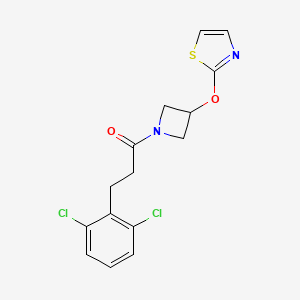
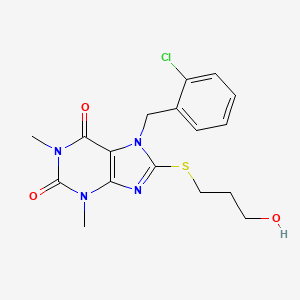
![2-ethyl-1-({4'-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B2975063.png)
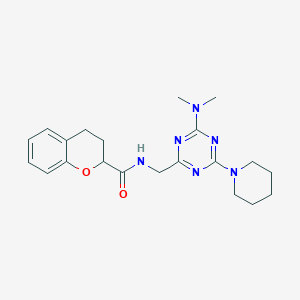
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)
![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)
![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)
